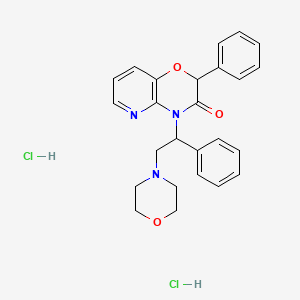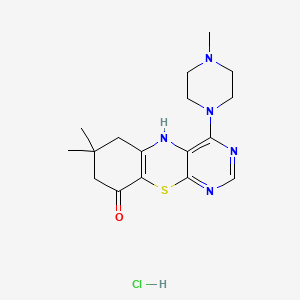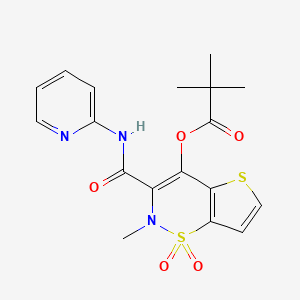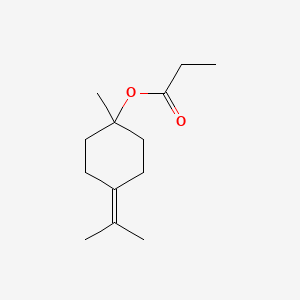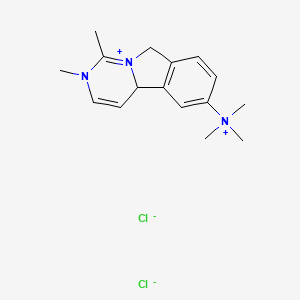
1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxylate (ester), (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxylate (ester), (-)- is a complex organic compound with a molecular formula of C24H27NO2 This compound is known for its unique structure, which combines elements of tropane and dibenzocycloheptene
Preparation Methods
The synthesis of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxylate (ester), (-)- involves multiple steps, typically starting with the preparation of the tropane and dibenzocycloheptene intermediates. The reaction conditions often require specific reagents and catalysts to ensure the correct stereochemistry and yield. Industrial production methods may involve optimizing these synthetic routes to achieve higher efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxylate (ester), (-)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use, such as in medicinal or biological research.
Comparison with Similar Compounds
Similar compounds to 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxylate (ester), (-)- include other tropane derivatives and dibenzocycloheptene esters. These compounds share structural similarities but may differ in their specific functional groups or stereochemistry, leading to unique properties and applications. Some examples include:
- Tropane alkaloids like atropine and scopolamine.
- Dibenzocycloheptene derivatives used in pharmaceuticals.
Properties
CAS No. |
87421-60-1 |
|---|---|
Molecular Formula |
C24H27NO2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
[(1R,2R)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carboxylate |
InChI |
InChI=1S/C24H27NO2/c1-25-18-12-14-21(25)22(15-13-18)27-24(26)23-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)23/h2-9,18,21-23H,10-15H2,1H3/t18?,21-,22-/m1/s1 |
InChI Key |
SJHRBTYUWMPDTL-IPKCRJEZSA-N |
Isomeric SMILES |
CN1[C@@H]2CCC1CC[C@H]2OC(=O)C3C4=CC=CC=C4CCC5=CC=CC=C35 |
Canonical SMILES |
CN1C2CCC1C(CC2)OC(=O)C3C4=CC=CC=C4CCC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


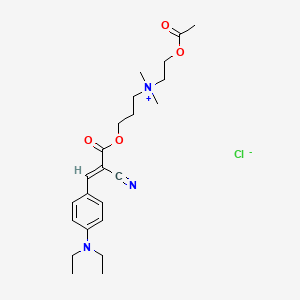
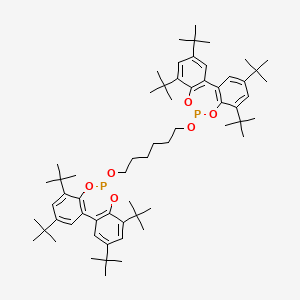
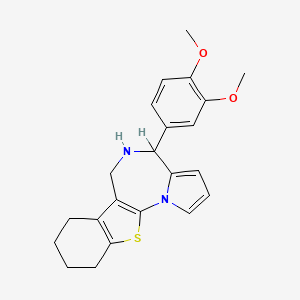
![[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate](/img/structure/B12709540.png)

